Isopropyl 2-(isobutylthio)-7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Description
Isopropyl 2-(isobutylthio)-7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C21H27N3O3S2 and its molecular weight is 433.59. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of derivatives of 2-alkylthio-4-oxo-3,4-dihydropyrido-[2,3-d]pyrimidine-5- and -6-carboxylic acids has been explored through condensation reactions and subsequent alkylation, yielding compounds with pharmacological potential (Śladowska, Bartoszko-Malik, & Zawisza, 1990). This method has been utilized for the creation of various derivatives, demonstrating the versatility of pyrido[2,3-d]pyrimidine scaffold in synthetic chemistry.
Biological Applications
Compounds synthesized from pyrido[2,3-d]pyrimidine derivatives have been evaluated for their antimicrobial and anti-inflammatory activities. For instance, novel isopropyl 2-thiazolopyrimidine-6-carboxylate derivatives showed promising results in preliminary anti-inflammatory and antimicrobial studies (Kotaiah et al., 2012). This indicates the potential of such compounds in the development of new therapeutic agents.
Properties
IUPAC Name |
propan-2-yl 7-methyl-2-(2-methylpropylsulfanyl)-5-(3-methylthiophen-2-yl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S2/c1-10(2)9-29-21-23-18-16(19(25)24-21)15(17-12(5)7-8-28-17)14(13(6)22-18)20(26)27-11(3)4/h7-8,10-11,15H,9H2,1-6H3,(H2,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAIECLUWRUAQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2C3=C(NC(=C2C(=O)OC(C)C)C)N=C(NC3=O)SCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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